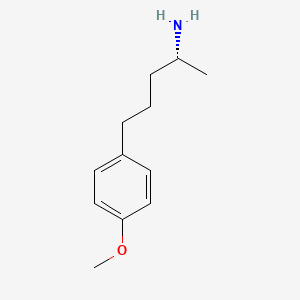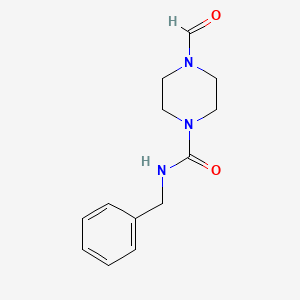![molecular formula C16H19ClN2OS B2429648 N-{2-[2-(4-chlorophényl)-4-méthyl-1,3-thiazol-5-yl]éthyl}butanamide CAS No. 946327-72-6](/img/structure/B2429648.png)
N-{2-[2-(4-chlorophényl)-4-méthyl-1,3-thiazol-5-yl]éthyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and a butanamide moiety
Applications De Recherche Scientifique
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide, also known as Azoramide, is the Unfolded Protein Response (UPR) pathway . The UPR pathway plays a crucial role in maintaining the balance between protein synthesis and endoplasmic reticulum (ER) protein-folding .
Mode of Action
Azoramide interacts with the UPR pathway by enhancing the protein-folding ability of the ER . It activates reporter genes whose expression is driven by the cellular UPR response element and the ER stress response element . This interaction results in the stimulation of the expression of multiple chaperone proteins, enhancing the ER chaperone capacity . Additionally, it induces the phosphorylation of the eukaryotic translation initiation factor 2α subunit (eIF2α), reducing protein synthesis .
Biochemical Pathways
The compound affects the UPR pathway, which is responsible for maintaining the balance between protein synthesis and ER protein-folding . By enhancing the protein-folding ability of the ER, Azoramide helps to alleviate ER stress, a condition that can lead to various diseases if left unchecked .
Pharmacokinetics
Azoramide is soluble in DMSO and ethanol, up to at least 25 mg/ml . This solubility suggests that the compound could have good bioavailability.
Result of Action
The action of Azoramide results in the enhancement of the ER’s protein-folding ability, leading to a reduction in ER stress . This can have a protective effect on cells, preventing cell death and toxicity . In metabolic ER stress conditions, Azoramide has been shown to protect β-cell functionality and survival .
Action Environment
The efficacy and stability of Azoramide can be influenced by environmental factors such as temperature and pH. The compound is stable for 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20°C for up to 3 months
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the butanamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl group.
4-Iodobenzoic acid: Contains a halogenated aromatic ring like N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide.
Uniqueness
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-3-4-15(20)18-10-9-14-11(2)19-16(21-14)12-5-7-13(17)8-6-12/h5-8H,3-4,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBXPVKRWMNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2429565.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide](/img/structure/B2429566.png)

![(1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione](/img/structure/B2429568.png)
![6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B2429569.png)
![2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429570.png)
![6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B2429572.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2429577.png)
![N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2429582.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-phenylpropanamide](/img/structure/B2429584.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate](/img/structure/B2429585.png)
![N-(3-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2429586.png)
